![molecular formula C8H5ClN2O2 B1372585 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1020038-42-9](/img/structure/B1372585.png)
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is 1S/C8H5ClN2O2/c9-5-1-2-11-4-6 (8 (12)13)10-7 (11)3-5/h1-4H, (H,12,13) . This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a solid substance at ambient temperature . It has a molecular weight of 196.59 .Scientific Research Applications
Optical Properties and Material Synthesis
A novel series of derivatives has been synthesized using 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid, leading to the study of their optical properties. These compounds, characterized using various spectral techniques, have shown interesting fluorescence characteristics, potentially useful for material science and optical applications (Ge et al., 2014).
Coordination Polymers and Structural Chemistry
The synthesis of coordination polymers has been a focal point of research, particularly with ligands such as 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid. These polymers show diverse dimensional structures and have been used to create porous three-dimensional frameworks. The study of these structures is pivotal in understanding their potential applications in material chemistry (Yin et al., 2021).
Herbicide Synthesis
The compound serves as a key intermediate in the synthesis of Sulfonylurea Herbicides like Imazosulfuron. This application underscores the relevance of the compound in agricultural chemistry, offering potential advancements in herbicide formulations (Gui-zhe, 2015).
Phosphorescence and Material Properties
The synthesis of novel positional isomers has led to the investigation of their phosphorescent properties. These studies offer insights into the development of materials with reversible phosphorescent color switching capabilities, indicating applications in dynamic functional materials and organic electronics (Li & Yong, 2019).
Stimulus-Responsive Coordination Polymers
The synthesis of new ligands and coordination polymers has led to the exploration of stimulus-responsive materials. These materials can switch their properties in response to external stimuli like acid-base vapor, offering intriguing possibilities for smart material design (Yan et al., 2020).
Fluorescent Molecular Rotor Studies
The compound has been utilized in the synthesis of a library of fluorescent molecular rotors (FMRs), demonstrating significant viscosity sensitivity. These findings point to potential applications in sensing technologies and molecular devices (Jadhav & Sekar, 2017).
Safety And Hazards
The safety information for 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280) and IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340) .
properties
IUPAC Name |
7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFUOITXMHRTRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651760 | |
Record name | 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
CAS RN |
1020038-42-9 | |
Record name | 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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